2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
VUF 10166 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT3A (Ki = 0.04 nM). It is selective for 5-HT3A over 5-HT3AB receptors in radioligand binding assays (Ki = 2 nM), as well as α7 nicotinic acetylcholine receptors (nAChRs) at 100 µM. VUF 10166 also acts as a partial agonist at 5-HT3A receptors (EC50 = 5 µM in a patch-clamp assay using Xenopus oocytes expressing the human receptor).
VUF10166 is a novel, potent and competitive antagonist for 5-HT3A receptor with Ki of 0.04 nM, its affinity at 5-HT3AB receptor is significantly lower. VUF10166 shows low activity to 5-HT3AB receptor with Ki of 22 nM. VUF10166 may be used to can distinguish between 5-HT3A and 5-HT3AB receptors. VUF10166 has no activity to α7 nACh receptor. VUF10166 also acts as a partial agonist at 5-HT3A receptors with EC50 of 5.2 μM, which shows that VUF10166 is unlikely to bind in the receptor pore.
VUF10166 is a novel, potent and competitive antagonist for 5-HT3A receptor with Ki of 0.04 nM, its affinity at 5-HT3AB receptor is significantly lower. VUF10166 shows low activity to 5-HT3AB receptor with Ki of 22 nM. VUF10166 may be used to can distinguish between 5-HT3A and 5-HT3AB receptors. VUF10166 has no activity to α7 nACh receptor. VUF10166 also acts as a partial agonist at 5-HT3A receptors with EC50 of 5.2 μM, which shows that VUF10166 is unlikely to bind in the receptor pore.
Brand Name:
Vulcanchem
CAS No.:
155584-74-0
VCID:
VC21161304
InChI:
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3
SMILES:
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Molecular Formula:
C13H15ClN4
Molecular Weight:
262.74 g/mol
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
CAS No.: 155584-74-0
Cat. No.: VC21161304
Molecular Formula: C13H15ClN4
Molecular Weight: 262.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | VUF 10166 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT3A (Ki = 0.04 nM). It is selective for 5-HT3A over 5-HT3AB receptors in radioligand binding assays (Ki = 2 nM), as well as α7 nicotinic acetylcholine receptors (nAChRs) at 100 µM. VUF 10166 also acts as a partial agonist at 5-HT3A receptors (EC50 = 5 µM in a patch-clamp assay using Xenopus oocytes expressing the human receptor). VUF10166 is a novel, potent and competitive antagonist for 5-HT3A receptor with Ki of 0.04 nM, its affinity at 5-HT3AB receptor is significantly lower. VUF10166 shows low activity to 5-HT3AB receptor with Ki of 22 nM. VUF10166 may be used to can distinguish between 5-HT3A and 5-HT3AB receptors. VUF10166 has no activity to α7 nACh receptor. VUF10166 also acts as a partial agonist at 5-HT3A receptors with EC50 of 5.2 μM, which shows that VUF10166 is unlikely to bind in the receptor pore. |
|---|---|
| CAS No. | 155584-74-0 |
| Molecular Formula | C13H15ClN4 |
| Molecular Weight | 262.74 g/mol |
| IUPAC Name | 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline |
| Standard InChI | InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 |
| Standard InChI Key | FFXVTQDGTKEXHF-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl |
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